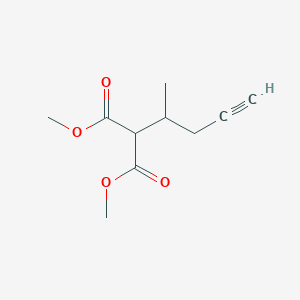
Dimethyl (pent-4-yn-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (pent-4-yn-2-yl)propanedioate, also known as dimethyl 2-methyl-2-(pent-4-yn-1-yl)malonate, is an organic compound with the molecular formula C11H16O4. This compound is characterized by the presence of a pent-4-yn-2-yl group attached to a propanedioate moiety. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (pent-4-yn-2-yl)propanedioate typically involves the alkylation of dimethyl malonate with a suitable alkyne precursor. One common method is the reaction of dimethyl malonate with 4-pentyn-2-yl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (pent-4-yn-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Amines, alcohols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
Dimethyl (pent-4-yn-2-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and natural products.
Biology: Employed in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl (pent-4-yn-2-yl)propanedioate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a diketone or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The ester groups can participate in nucleophilic substitution reactions, leading to the formation of amides or esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester with two ester groups attached to a central carbon atom.
Diethyl (pent-4-yn-2-yl)propanedioate: Similar structure but with ethyl ester groups instead of methyl ester groups.
Dimethyl (but-3-yn-2-yl)propanedioate: Similar structure but with a but-3-yn-2-yl group instead of a pent-4-yn-2-yl group.
Uniqueness
Dimethyl (pent-4-yn-2-yl)propanedioate is unique due to the presence of the pent-4-yn-2-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90311-69-6 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
dimethyl 2-pent-4-yn-2-ylpropanedioate |
InChI |
InChI=1S/C10H14O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h1,7-8H,6H2,2-4H3 |
InChI-Schlüssel |
FMBHJHIXPOHDNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)C(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


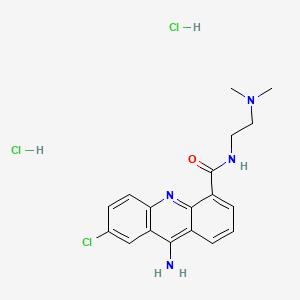
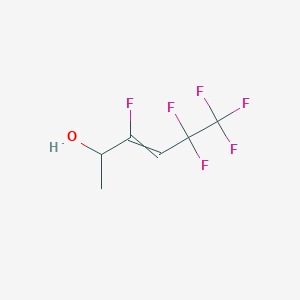

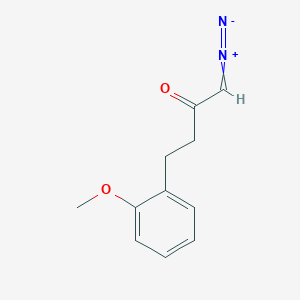
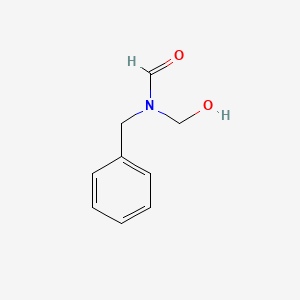
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
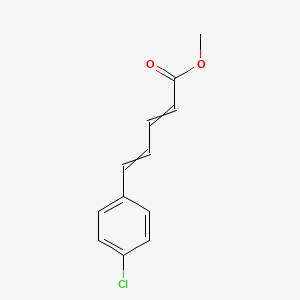
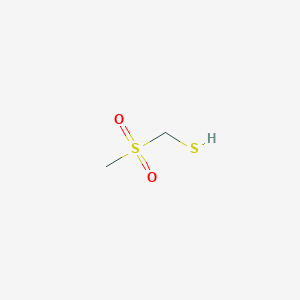
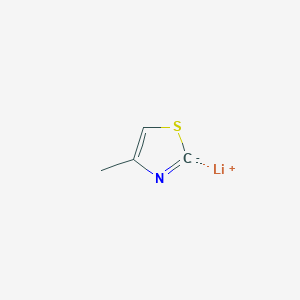
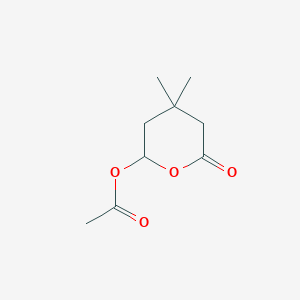
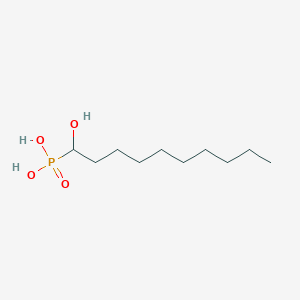
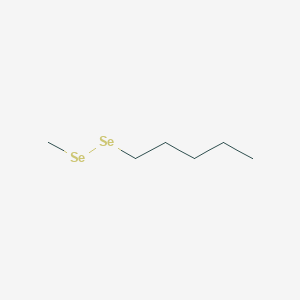
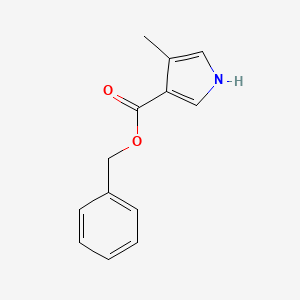
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
